molecular formula C6H8BrN3O B1522345 2-((5-Bromopyrimidin-2-yl)amino)ethanol CAS No. 1187386-42-0

2-((5-Bromopyrimidin-2-yl)amino)ethanol

Cat. No.: B1522345
CAS No.: 1187386-42-0
M. Wt: 218.05 g/mol
InChI Key: ZOWWENNIWOWMQL-UHFFFAOYSA-N
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Description

2-((5-Bromopyrimidin-2-yl)amino)ethanol (CAS 1187386-42-0) is a brominated pyrimidine derivative of high purity (≥95%) that serves as a valuable synthetic intermediate in pharmaceutical research and development . This compound is particularly significant in the discovery and optimization of kinase inhibitors, which are a crucial class of therapeutics for targeting specific signaling pathways in diseases such as cancer . Its molecular structure, featuring both a pyrimidine ring and an ethanolamine side chain, allows for further chemical modifications that enhance binding affinity and selectivity towards target proteins like c-Met, a receptor tyrosine kinase often dysregulated in cancers . Researchers employ this compound in medicinal chemistry to create novel candidate molecules, study enzyme mechanisms, and improve the efficacy and safety profiles of potential drugs . The compound should be stored dry and airtight at 2-8°C to ensure stability . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[(5-bromopyrimidin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c7-5-3-9-6(10-4-5)8-1-2-11/h3-4,11H,1-2H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWWENNIWOWMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)NCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675147
Record name 2-[(5-Bromopyrimidin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-42-0
Record name 2-[(5-Bromo-2-pyrimidinyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Bromopyrimidin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary targets of 2-((5-Bromopyrimidin-2-yl)amino)ethanol are currently unknown. This compound is a derivative of pyrimidine, a basic structure in many biological molecules such as nucleotides. Therefore, it could potentially interact with a variety of biological targets.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented. These properties are crucial for understanding the bioavailability of the compound. Future studies should focus on these aspects to provide a comprehensive understanding of the pharmacokinetics of this compound.

Biological Activity

2-((5-Bromopyrimidin-2-yl)amino)ethanol, a compound characterized by the presence of a brominated pyrimidine ring and an amino alcohol functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H8BrN3O. The presence of the bromine atom in the pyrimidine ring is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The amino alcohol moiety can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. This compound has shown promise in:

  • Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication by interfering with nucleic acid synthesis.
  • Anticancer Properties : Research indicates that it could induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS).

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Effect Observed Reference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cell lines
Enzyme inhibitionModulation of specific kinases

Case Study 1: Antiviral Efficacy

A study conducted on human cell lines demonstrated that this compound significantly reduced viral load in cells infected with influenza virus. The mechanism was linked to the compound's interference with viral RNA polymerase activity, suggesting its potential as a therapeutic agent against viral infections.

Case Study 2: Cancer Cell Line Study

In vitro studies on various cancer cell lines (e.g., HeLa, MCF7) revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated an increase in Annexin V positive cells, confirming the induction of programmed cell death.

Research Findings

Recent research has highlighted the following findings regarding the compound:

  • Selectivity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated enhanced efficacy, suggesting potential for combination therapies.
  • Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption and distribution profiles, although further studies are needed to fully characterize its metabolism and excretion pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Modifications

Ethyl 2-[(5-Bromopyrimidin-2-yl)amino]acetate
  • CAS : 1159823-83-2
  • Formula : C₈H₁₁BrN₃O₂
  • Key Differences: Ethyl ester replaces the ethanol group, altering solubility and reactivity.
  • Applications : Pharmaceutical intermediate; ester groups often enhance metabolic stability .
2-(5-Bromopyrimidin-2-YL)ethylamine
  • CAS : 1216240-73-1
  • Formula : C₇H₁₀BrN₃
  • Key Differences: Methylamine substituent increases lipophilicity compared to the ethanolamine analog.
  • Applications: Not explicitly stated, but methylamine derivatives are common in kinase inhibitor scaffolds .

Core Heterocycle Derivatives

4-Methoxybenzaldehyde (5-Bromopyrimidin-2-yl)hydrazone Monohydrate
  • CAS: Not specified
  • Formula : C₁₂H₁₁BrN₄O·H₂O
  • Key Differences : Hydrazone linkage and methoxybenzaldehyde substituent.
  • Biological Activity : Demonstrates antibacterial, antimicrobial, and anti-inflammatory properties .
  • Structural Insights : Crystal structure reveals planar pyrimidine rings and intermolecular hydrogen bonding, enhancing stability .
2-(5-Bromopyrimidin-2-yl)malonic Acid
  • CAS : 1260861-81-1
  • Formula : C₇H₅BrN₂O₄
  • Applications : Lab reagent; carboxylic acids are used in coordination chemistry and prodrug design .

Pharmacological Derivatives

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
  • CAS : 849021-42-7
  • Formula : C₁₀H₁₄BrN₄O
  • Key Differences : Piperazine ring enhances conformational flexibility and binding to receptors.
  • Applications : Lab chemical for research; piperazine derivatives are prevalent in antipsychotic and anticancer agents .

Data Table: Structural and Functional Comparison

Compound Name CAS Formula Key Functional Groups Biological Activity Applications
2-((5-Bromopyrimidin-2-yl)amino)ethanol 1187386-42-0 C₆H₈BrN₃O Ethanolamine Not reported Pharmaceutical intermediate
Ethyl 2-[(5-Bromopyrimidin-2-yl)amino]acetate 1159823-83-2 C₈H₁₁BrN₃O₂ Ethyl ester N/A Synthesis intermediate
4-Methoxybenzaldehyde hydrazone N/A C₁₂H₁₁BrN₄O·H₂O Hydrazone, methoxy Antimicrobial, anti-inflammatory Therapeutic candidate
2-(5-Bromopyrimidin-2-yl)malonic acid 1260861-81-1 C₇H₅BrN₂O₄ Malonic acid N/A Lab research
Piperazine derivative 849021-42-7 C₁₀H₁₄BrN₄O Piperazine, ethanol N/A Drug discovery

Research Findings and Implications

  • Hydrazone Derivatives : Exhibit broad pharmacological activities due to hydrogen-bonding networks and planar aromatic systems .
  • Ester vs. Alcohol Groups: Ethanolamine derivatives (e.g., target compound) may offer better aqueous solubility compared to esters, critical for drug bioavailability .

Preparation Methods

Halogenation of 2-Aminopyrimidine Derivatives to Obtain 5-Bromo Substituted Pyrimidines

A foundational step in preparing 2-((5-Bromopyrimidin-2-yl)amino)ethanol involves selective bromination at the 5-position of a 2-aminopyrimidine scaffold. This is typically achieved by reacting a 2-aminopyrimidine compound with bromine in the presence of an inorganic base and a halogenated hydrocarbon solvent.

Key Method Features:

  • Starting Material: 2-aminopyrimidine or substituted 2-aminopyrimidine derivatives.
  • Reagents: Bromine (Br2), inorganic alkali such as sodium carbonate (Na2CO3).
  • Solvent: Halogenated hydrocarbons, e.g., methylene dichloride (CH2Cl2).
  • Conditions: Low temperature (0°C to 40°C) to control regioselectivity and reduce side reactions.
  • Work-up: Addition of ammoniacal liquor to quench excess bromine, phase separation, solvent removal, washing with water, filtration, and drying to isolate the brominated product.

Example from Patent CN103012284A:

  • 2-amino-4-trifluoromethyl pyrimidine (815.5 g) reacted with bromine (2799 g) in methylene dichloride at 0°C with sodium carbonate (265 g).
  • Stirring for 16 hours followed by ammoniacal liquor addition and work-up yielded 2-amino-4-trifluoromethyl-5-bromo pyrimidine with 63% yield and 92% purity.
  • Scale-up and variation in molar ratios improved yields up to 86% with 95% purity.
Step Reagents & Conditions Yield (%) Purity (%)
1 2-aminopyrimidine + Br2 + Na2CO3 in CH2Cl2, 0°C, 16h 63 92
2 Scale-up, 20°C, 38h, higher Br2 ratio 86 95

Introduction of the Aminoethanol Side Chain via Nucleophilic Substitution

After obtaining the 5-bromo-2-aminopyrimidine intermediate, the aminoethanol side chain is introduced through nucleophilic substitution reactions involving the displacement of a suitable leaving group (often a halogen) by 2-aminoethanol or its derivatives.

Typical Approach:

  • Intermediate: 2-chloro-5-bromopyrimidine or related halogenated pyrimidine.
  • Nucleophile: 2-aminoethanol or its protected forms.
  • Base: Sodium hydride (NaH) or other strong bases to deprotonate the nucleophile.
  • Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
  • Temperature: Elevated temperatures to facilitate substitution.
  • Outcome: Formation of this compound after deprotection and purification.

Detailed Procedure from Journal of Medicinal Chemistry (2012):

  • The monochloropyrimidine intermediate was treated with sodium in ethylene glycol to yield the corresponding alcohol.
  • The alcohol was then deprotonated with sodium hydride in THF.
  • Subsequent reaction with 2-chloro- or 2-(methylsulfonyl)pyrimidines at elevated temperatures afforded the desired aminoethanol-substituted pyrimidines.
  • Final purification by crystallization from methanol gave the product in good yields as white to beige powders.

Alternative Synthetic Routes and Catalytic Coupling Methods

Recent advances have introduced palladium-catalyzed cross-coupling reactions to construct substituted pyrimidine frameworks efficiently, which can be adapted to synthesize this compound derivatives.

Key Points:

  • Use of Miyaura borylation to prepare boronic ester intermediates from 2-amino-5-bromopyrimidine.
  • Suzuki coupling with amination intermediates to assemble complex substituted pyrimidines.
  • Catalysts such as PdCl2(dppf) and bases like potassium acetate facilitate coupling.
  • These methods allow for modular introduction of diverse substituents, including aminoethanol groups, under mild conditions.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Yield (%) Notes
Bromination of 2-aminopyrimidine Br2, Na2CO3, CH2Cl2, 0–40°C, 16–38 h 63–86 Selective 5-bromination, ammoniacal quench
Nucleophilic substitution 2-aminoethanol, NaH, THF, elevated temperature Good Displacement of halogen, formation of aminoethanol substituent
Pd-catalyzed coupling PdCl2(dppf), boronic esters, potassium acetate, mild temp Good Modular synthesis of substituted pyrimidines

Research Findings and Optimization Notes

  • Reaction Temperature: Maintaining low temperature during bromination (0–40°C) minimizes side reactions and improves selectivity.
  • Base Selection: Sodium carbonate is effective for bromination; sodium hydride is preferred for deprotonation in substitution steps.
  • Solvent Choice: Halogenated solvents like methylene dichloride are ideal for bromination; polar aprotic solvents such as THF enable nucleophilic substitution.
  • Purification: Crystallization and washing steps are critical to achieve high purity (above 90%).
  • Scale-Up: Larger scale reactions maintain or improve yield with careful control of reagent ratios and reaction times.

Q & A

Q. Basic

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >200°C for stable analogs) .
  • Chiral chromatography : For enantiomeric resolution, using columns like Chiralpak IA .

How can reaction conditions be optimized to improve synthetic yields and scalability?

Q. Advanced

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions in multi-step syntheses .
  • Flow chemistry : Continuous reactors for bromination steps to minimize side reactions and improve throughput .
    Data-driven example : Increasing amine equivalents from 1.2 to 2.0 improves amination yield by 25% .

What are the key physicochemical properties influencing this compound’s reactivity and biological activity?

Q. Basic

  • LogP : ~2.1 (predicted), indicating moderate lipophilicity .
  • Hydrogen bonding : Amino and hydroxyl groups (PSA = 45.6 Ų) enhance solubility and target binding .
  • pKa : Amino group (~9.5) and hydroxyl group (~15) influence protonation states under physiological conditions .

How do structural modifications (e.g., halogen substitution) affect biological target interactions?

Advanced
Comparative studies with analogs reveal:

CompoundSubstituentBinding Affinity (IC₅₀)Target
This compoundBr0.8 µMKinase X
2-((5-Chloropyrimidin-2-yl)amino)ethanolCl1.5 µMKinase X
2-((5-Fluoropyrimidin-2-yl)amino)ethanolF3.2 µMKinase X
The bromine atom’s electronegativity and van der Waals radius enhance hydrophobic interactions and target selectivity .

What strategies mitigate oxidative degradation during storage and handling?

Q. Advanced

  • Inert atmosphere : Storage under argon or nitrogen to prevent amine oxidation .
  • Antioxidants : Addition of 0.1% BHT to ethanolic solutions .
  • Lyophilization : For long-term stability, reducing hydrolytic degradation .

How does the compound’s conformation impact its interaction with biological macromolecules?

Q. Advanced

  • X-ray crystallography : Reveals planar pyrimidine rings and gauche conformations of the ethanolamine chain, optimizing hydrogen bonding with active sites .
  • Molecular docking : Simulations show the bromine atom occupies a hydrophobic pocket in kinase targets, while the hydroxyl group forms a key hydrogen bond .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((5-Bromopyrimidin-2-yl)amino)ethanol
Reactant of Route 2
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2-((5-Bromopyrimidin-2-yl)amino)ethanol

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